4-(1H-Imidazol-5-yl)pyridine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
146366-05-4 |
|---|---|
Molecular Formula |
C8H8ClN3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
4-(1H-imidazol-5-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C8H7N3.ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;/h1-6H,(H,10,11);1H |
InChI Key |
UFRQDNVKDXBGJR-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C2=CN=CN2 |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CN2.Cl |
Synonyms |
4-(3H-Imidazol-4-yl)-pyridine |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 1h Imidazol 5 Yl Pyridine and Its Derivatives
Direct Synthesis Approaches for the Imidazole-Pyridine Linkage
Direct synthesis methods aim to construct the imidazo[1,2-a]pyridine scaffold, a fused bicyclic system, through the condensation of readily available starting materials. acs.org A prevalent strategy involves the reaction of 2-aminopyridines with various substrates like α-halogenocarbonyl compounds. acs.org This process typically begins with the alkylation of the endocyclic nitrogen atom of the 2-aminopyridine, followed by an intramolecular condensation to form the imidazole (B134444) ring fused to the pyridine (B92270). acs.org Catalyst-free versions of this reaction have been developed using high-boiling solvents like DMF in the presence of a base such as potassium carbonate. acs.org Another direct approach involves the reaction of 2-aminopyridines with phosphorylated alkynes under mild, catalyst-free conditions, which proceeds through an initial attack of the pyridine nitrogen atom on the triple bond, followed by ring closure. acs.org
Multi-Component Reactions in Imidazole-Pyridine Hybrid Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex heterocyclic scaffolds like imidazole-pyridine hybrids. beilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known three-component reaction, is widely utilized for synthesizing 2,3-disubstituted imidazo[1,2-a]pyridines. acs.org This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. acs.org The use of catalysts, such as Yb(OTf)3 under microwave irradiation, can facilitate this transformation, leading to high yields of the desired imidazopyridine adducts. beilstein-journals.org These MCRs are valued for their operational simplicity and their ability to generate molecular diversity by varying the three input components. beilstein-journals.orgresearchgate.net Some MCR adducts can undergo further modifications to produce a wide array of chemically diverse heterocyclic structures with potential biological activities. beilstein-journals.org
Cyclization and Condensation Strategies for Ring Formation
The formation of the pyridyl-imidazole framework often relies on cyclization and condensation strategies where one of the heterocyclic rings is constructed from a precursor already attached to the other. A common method for synthesizing imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-haloketones. researchgate.net More advanced, environmentally friendly methods have been developed, including microwave-assisted synthesis, which can accelerate the preparation of these derivatives. researchgate.net
Another strategy involves the [3+2] cycloaddition of vinyl azides with amidines, which provides a route to 2,4-disubstituted imidazoles under catalyst-free conditions. acs.org Similarly, the reaction of N-Boc-imidamides with α-azidoenones at elevated temperatures yields polysubstituted imidazoles through a proposed mechanism involving the formation of a 2H-azirine intermediate followed by cyclization and ring fragmentation. rsc.org Iodine-mediated oxidative [4+1] cyclization of enamines with TMSN3 is another effective method for producing substituted imidazole derivatives. organic-chemistry.org For fused systems, 1,1'-Carbonyldiimidazole (CDI) can be used as a reagent to mediate the tandem coupling and cyclization of 2-pyridyl hydrazine with carboxylic acids to generate beilstein-journals.orgrsc.orgacs.orgtriazolo[4,3-a]pyridines. researchgate.net
Cross-Coupling Reactions for the Construction of Pyridyl-Imidazole Frameworks
Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond between pyridine and imidazole rings. acs.org These reactions typically involve coupling an organometallic nucleophile with an organic halide or pseudohalide electrophile. nih.gov The versatility of these methods allows for the connection of various pre-functionalized heterocyclic rings, making them a cornerstone in the synthesis of complex molecules. nih.gov Aryl imidazolylsulfonates have been demonstrated to be effective electrophilic partners in these reactions, offering a practical alternative to triflates. acs.org
The Suzuki-Miyaura cross-coupling reaction is a highly utilized and robust method for synthesizing 4-(1H-Imidazol-5-yl)pyridine and its derivatives. mdpi.com This reaction typically involves the palladium-catalyzed coupling of a pyridine boronic acid or ester with a haloimidazole, or conversely, an imidazole boronic acid with a halopyridine. nih.govresearchgate.net
A common approach is the reaction of 4(5)-bromo-1H-imidazole with an arylboronic acid, catalyzed by a palladium complex such as PdCl2(dppf), often under phase-transfer conditions to achieve high selectivity and efficiency. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for optimizing the yield and minimizing side products. mdpi.com For instance, catalysts like Pd(PPh3)4 are frequently used with bases such as K2CO3 or CsF in solvent mixtures like dioxane/water or toluene/water. mdpi.comrsc.org
| Reactants | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 6-bromo-2-phenylimidazo[4,5-b]pyridine and 4-nitrophenyl boronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/Water | Good | mdpi.com |
| 4-iodo-1H-imidazole and various arylboronic acids | PdCl2(dppf) | CsF | Toluene/Water | 20-91% | rsc.org |
| 4-iodo-1H-imidazole and various arylboronic acids | Pd(PPh3)4 | Na2CO3 | DMF | 13-95% | rsc.org |
| 4(5)-bromo-1H-imidazole and arylboronic acids | PdCl2(dppf) | Not specified | Phase-transfer conditions | Efficient | nih.gov |
Nucleophilic Aromatic Substitution Routes to Substituted Pyridyl-Imidazoles
Nucleophilic aromatic substitution (SNA) presents another viable pathway for linking imidazole and pyridine rings. This reaction is particularly effective on electron-deficient pyridine rings, where a nucleophile can displace a suitable leaving group. stackexchange.com The nitrogen atom in the pyridine ring withdraws electron density, making the C-2 and C-4 positions susceptible to nucleophilic attack. stackexchange.com The stability of the resulting anionic intermediate (Meisenheimer complex) is a key factor in the reaction's feasibility. stackexchange.com
In this context, the anion of an imidazole can act as a nucleophile, attacking a pyridine ring that bears a good leaving group (such as a halogen) at the 4-position. Conversely, a pyridyl anion could attack an imidazole ring, although activating the pyridine for nucleophilic character is less common. The efficiency of SNAr reactions can be enhanced by the presence of strong electron-withdrawing groups on the pyridine ring or by converting the pyridine to a pyridinium ion, which significantly increases its electrophilicity. researchgate.net
Functionalization and Derivatization Approaches for this compound
Once the core this compound scaffold is synthesized, further functionalization and derivatization are often performed to explore its structure-activity relationships, particularly in drug discovery. strath.ac.uknih.gov Structural modifications can be applied to introduce a variety of substituents onto either the imidazole or pyridine rings. strath.ac.uk For example, N-unprotected 4(5)-aryl-1H-imidazoles can undergo highly selective direct C-2 arylation with various aryl bromides and iodides using a palladium acetate (B1210297) catalyst with copper(I) iodide as a mediator. nih.gov This allows for the synthesis of 2,4(5)-diaryl-1H-imidazoles without the formation of N-arylation byproducts. nih.gov These derivatization strategies are crucial for optimizing the biological activity of the parent compound, as demonstrated in studies where structural optimization led to potent anticancer agents. strath.ac.uknih.gov
Chemical Reactivity and Transformation Studies of 4 1h Imidazol 5 Yl Pyridine
Protonation Equilibria and Acid-Base Behavior of the Heterocyclic System
The heterocyclic system of 4-(1H-Imidazol-5-yl)pyridine possesses both acidic and basic centers, leading to complex protonation equilibria. The basicity of the molecule is attributed to the nitrogen atoms in both the pyridine (B92270) and imidazole (B134444) rings. The pyridine nitrogen has a pKa of its conjugate acid around 5.2, while the imidazole ring contains a pyridine-type nitrogen that is more basic. globalresearchonline.netuobabylon.edu.iq Consequently, in an acidic medium, protonation is expected to occur preferentially at the more basic nitrogen atom. The imidazole ring can also exhibit acidic properties, with the N-H proton having a pKa of approximately 14.5, allowing for deprotonation under strongly basic conditions. reddit.com
Table 1: General pKa Values for Parent Heterocycles
| Heterocycle | pKa of Conjugate Acid | Acidic Proton pKa |
| Pyridine | ~5.2 | - |
| Imidazole | ~7.0 | ~14.5 |
Note: These are general values for the parent compounds and may vary for this compound due to the influence of the substituent rings.
Regioselective Functionalization and Substitution Reactions on Pyridine and Imidazole Rings
The distinct electronic nature of the pyridine and imidazole rings in this compound governs the regioselectivity of functionalization and substitution reactions. The pyridine ring is generally susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. wikipedia.orgacs.org Conversely, the imidazole ring is more prone to electrophilic substitution. globalresearchonline.netuobabylon.edu.iq
Electrophilic Substitution: The imidazole ring, being electron-rich, is the primary site for electrophilic attack. globalresearchonline.net Electrophilic substitution reactions such as nitration, sulfonation, and halogenation are expected to occur at the C4 or C5 positions of the imidazole ring. slideshare.net The precise position of substitution can be influenced by the reaction conditions and the nature of the electrophile. For instance, nitration of imidazole with a nitrating mixture typically yields 4(5)-nitroimidazole. slideshare.net
Nucleophilic Substitution: The pyridine ring, being electron-deficient, is the target for nucleophilic attack. Nucleophilic aromatic substitution is facilitated by the presence of a good leaving group and is generally directed to the C2 and C4 positions. acs.org In the absence of a leaving group, direct nucleophilic substitution on the pyridine ring is challenging and often requires harsh reaction conditions. wikipedia.org However, the reactivity can be enhanced by N-oxidation of the pyridine ring, which further decreases the electron density of the ring system. wikipedia.org
Structural modifications of 4-(imidazol-5-yl)pyridine derivatives have been achieved, indicating the feasibility of functionalization on both rings. nih.govstrath.ac.uk These synthetic efforts often exploit the inherent reactivity patterns of the individual heterocyclic components to achieve the desired regioselectivity.
Tautomerism and Isomerization Phenomena in this compound
A significant feature of this compound is the existence of prototropic tautomerism within the imidazole ring. This phenomenon involves the migration of a proton between the two nitrogen atoms of the imidazole ring, leading to two tautomeric forms: this compound and 4-(1H-Imidazol-4-yl)pyridine. researchgate.net This is a common characteristic of N-unsubstituted imidazoles. researchgate.net
The position of the tautomeric equilibrium is influenced by various factors, including the solvent, temperature, and the electronic nature of the substituents. In the solid state, one tautomer may be favored due to crystal packing forces. researchgate.net In solution, a dynamic equilibrium between the tautomers is typically observed. The interconversion between these tautomers is generally rapid on the NMR timescale at room temperature, resulting in averaged signals for the imidazole protons and carbons. researchgate.net
The existence of these tautomers has important implications for the molecule's reactivity and its interactions with other molecules, as the two forms can exhibit different chemical properties and binding modes. The ability to control the tautomeric equilibrium is a key aspect in the design of molecules with specific biological activities. researchgate.net
Table 2: Potential Tautomeric Forms of 4-(Pyridin-4-yl)imidazole
| Tautomer Name | Chemical Structure |
| This compound | Imidazole N1 protonated |
| 4-(1H-Imidazol-4-yl)pyridine | Imidazole N3 protonated |
Redox Chemistry and Electrochemical Properties
The redox chemistry of this compound is influenced by the presence of the two nitrogen-containing aromatic rings. Both pyridine and imidazole moieties can participate in electron transfer processes. The electrochemical behavior of similar imidazole and pyridine-based compounds has been studied, revealing that their structural and electronic similarities lead to comparable electrochemical responses. electrochemsci.org
Cyclic voltammetry studies on related systems show that both imidazole and pyridine derivatives can undergo oxidation and reduction processes. electrochemsci.org The redox potentials are sensitive to the nature and position of substituents on the rings. For instance, deprotonation of a coordinated imidazole can significantly lower the reduction potential of a metal complex. researchgate.net
Coordination Chemistry and Supramolecular Architectures Involving 4 1h Imidazol 5 Yl Pyridine
Ligand Design Principles and Coordination Capabilities of Pyridyl-Imidazoles
The design of pyridyl-imidazole ligands is predicated on the strategic combination of two distinct N-heterocyclic rings: pyridine (B92270) and imidazole (B134444). Pyridine, a six-membered aromatic ring with one nitrogen atom, and imidazole, a five-membered aromatic ring with two nitrogen atoms, offer a rich tapestry of coordination possibilities. The pyridine nitrogen is a well-established σ-donor, while the imidazole ring presents two nitrogen atoms with different electronic environments: a pyridinic (imine) nitrogen that is basic and readily coordinates to metal ions, and a pyrrolic (amine) nitrogen that is generally less basic and often involved in hydrogen bonding. wikipedia.org
The relative orientation of these two rings in 4-(1H-Imidazol-5-yl)pyridine allows for a range of coordination modes. The spatial arrangement of the nitrogen donors can be tailored to achieve specific coordination geometries and to direct the assembly of desired supramolecular structures. Factors such as preorganization of the ligand, chelate ring size, and the potential for steric hindrance between the ligand and other coordinating species are crucial considerations in ligand design. rsc.org The electronic properties of both the pyridine and imidazole rings can be modulated through substitution, thereby influencing the donor strength of the nitrogen atoms and the stability of the resulting metal complexes. nih.gov
The presence of both a pyridine and an imidazole ring within the same molecule offers the potential for the ligand to act as a bridge between metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). The inherent directionality of the coordination vectors from the nitrogen atoms can be exploited to control the dimensionality and topology of these extended networks.
Metal Ion Coordination Modes and Binding Affinities
The coordination of this compound to metal ions is primarily dictated by the availability and basicity of its nitrogen donor atoms. The imine nitrogen of the imidazole ring and the nitrogen of the pyridine ring are the principal sites of metal coordination. wikipedia.org The affinity of the ligand for a particular metal ion is influenced by a combination of factors, including the hard and soft acid-base (HSAB) principle, the ionic radius of the metal, and its preferred coordination geometry.
The versatile coordination behavior of pyridyl-imidazole ligands allows for the formation of complexes with a wide range of metal ions. The stability of these complexes is often dependent on the chelate effect, where the formation of a five- or six-membered ring upon coordination enhances thermodynamic stability. The binding affinity can be further tuned by introducing functional groups on either the pyridine or imidazole ring, which can alter the electron density at the nitrogen donors or introduce secondary interactions such as hydrogen bonding or π-π stacking.
While this compound itself is inherently a bidentate ligand, capable of coordinating through the pyridine nitrogen and one of the imidazole nitrogens to form a chelate ring, the broader class of pyridyl-imidazoles can exhibit more complex coordination behavior. By incorporating additional coordinating moieties, tridentate or even higher denticity ligands can be designed.
For instance, ligands that incorporate two imidazole or pyridine rings linked to a central pyridine or other aromatic scaffold can act as N,N,N-tridentate ligands. cdnsciencepub.com This tridentate coordination typically leads to the formation of highly stable complexes with octahedral or other six-coordinate geometries. The rigid nature of these ligands can enforce a specific coordination geometry around the metal center, which is a key principle in the design of functional metal complexes for applications such as catalysis and materials science. The formation of such stable, well-defined coordination spheres is crucial for controlling the reactivity and properties of the metal center.
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes involving this compound and related ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can significantly influence the final product, leading to the formation of discrete molecular complexes or extended coordination polymers. acs.org
Pyridyl-imidazole ligands readily form complexes with a variety of transition metals. The coordination geometry of these complexes is dependent on the d-electron configuration of the metal ion and the ligand field stabilization energy. For example, Cu(II) complexes often exhibit square planar or distorted octahedral geometries, while Co(II) and Ni(II) complexes are commonly found in tetrahedral or octahedral environments. nih.govrdd.edu.iq The synthesis of these complexes often involves straightforward mixing of the ligand and metal salt at room temperature or with gentle heating. ekb.eg
| Metal Ion | Typical Coordination Geometry | Reference |
| Cu(II) | Square Planar, Distorted Octahedral | nih.govrdd.edu.iq |
| Co(II) | Tetrahedral, Octahedral | rdd.edu.iq |
| Ni(II) | Tetrahedral, Octahedral | nih.govrdd.edu.iq |
| Cd(II) | Tetrahedral, Octahedral | nih.gov |
| Ag(I) | Linear, Trigonal Planar | ekb.eg |
| Fe(III) | Octahedral | researchgate.net |
| Rh(III) | Octahedral | wikipedia.org |
This table provides a general overview of common coordination geometries for various transition metal ions with pyridyl-imidazole type ligands.
The coordination chemistry of lanthanide ions with pyridyl-imidazole ligands is of particular interest due to the unique photoluminescent properties of the resulting materials. rsc.org Lanthanide ions are characterized by their large ionic radii and high coordination numbers (typically 7-10). The synthesis of lanthanide coordination polymers often employs solvothermal methods, where reactions are carried out in a sealed vessel at elevated temperatures and pressures. rsc.org
In these structures, the pyridyl-imidazole ligand can act as a linker, bridging multiple lanthanide centers to form one-, two-, or three-dimensional networks. The carboxylate groups, if present on the ligand, also play a crucial role in bridging metal ions. rsc.orgacs.org The resulting coordination polymers can exhibit interesting topologies and often display characteristic sharp emission bands originating from the f-f electronic transitions of the lanthanide ions. nih.gov
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Pyridyl-Imidazole Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic linkers. Pyridyl-imidazole-based ligands, such as derivatives of this compound, are excellent candidates for the construction of MOFs due to their rigid nature and well-defined coordination vectors. rsc.orgresearchgate.net
The assembly of MOFs is a self-assembly process driven by the coordination bonds between the metal centers and the organic linkers. The resulting frameworks can possess high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis. The incorporation of functional groups onto the pyridyl-imidazole linker can be used to tailor the chemical environment within the pores of the MOF, leading to materials with specific properties. acs.org
The structural diversity of MOFs and coordination polymers based on pyridyl-imidazole linkers is vast. The final structure is influenced by a multitude of factors including the coordination geometry of the metal ion, the length and flexibility of the organic linker, and the presence of guest molecules or counter-ions during the synthesis. rsc.orgnih.gov
| Framework Type | Linker Type | Metal Ion | Dimensionality | Reference |
| Coordination Polymer | Di(pyridyl)imidazole | Zn(II), Cd(II) | 2D, 3D | rsc.orgnih.gov |
| Coordination Network | Bifunctional Pyridyl-Terephthalic Acid and Bis(imidazole) | Cu(II), Co(II), Cd(II), Zn(II) | Mixed | rsc.org |
| MOF | 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid | Fe(II), Cd(II), Zn(II), Eu(III), Tb(III), Y(III) | 2D, 3D | researchgate.net |
This table showcases examples of MOFs and coordination polymers constructed from various pyridyl-imidazole type linkers.
Self-Assembly Processes and Supramolecular Interactions
The self-assembly of molecules containing imidazole and pyridine moieties is predominantly driven by a combination of directional hydrogen bonds and less directional, yet significant, π-π stacking interactions.
Hydrogen Bonding: The Primary Driving Force
In related structures, the most prominent interaction is the intermolecular hydrogen bond between the N-H group of the imidazole ring and the nitrogen atom of the pyridine ring of an adjacent molecule. This N-H···N interaction is a robust and highly directional bond that plays a crucial role in the formation of extended one-dimensional chains.
A notable example is observed in the crystal structure of 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine. rsc.org In this derivative, the molecules are linked head-to-tail, forming infinite chains through N-H···N hydrogen bonds. The hydrogen bond connects the imidazole N1—H1 group to the pyridine N15 atom of a neighboring molecule. rsc.org This type of interaction is a common and predictable motif in the solid-state structures of N-heterocycles. researchgate.net
π-π Stacking Interactions: Stabilizing the Supramolecular Architecture
In addition to hydrogen bonding, π-π stacking interactions between the aromatic imidazole and pyridine rings contribute significantly to the stabilization of the crystal lattice. These interactions, while weaker and less directional than hydrogen bonds, are vital for the formation of higher-dimensional structures, such as layers or three-dimensional networks.
The interplay between hydrogen bonding and π-π stacking is crucial in determining the final supramolecular architecture. Hydrogen bonds often direct the primary assembly into chains or tapes, while π-π stacking interactions organize these primary structures into more complex arrangements.
Other Non-covalent Interactions
The combination of these various non-covalent forces leads to a rich variety of supramolecular architectures in compounds related to this compound. The specific arrangement is a delicate balance between the strengths and directionalities of these interactions.
Data on Supramolecular Interactions in a Related Derivative
To illustrate the nature of these interactions, the following table provides data from the crystal structure of 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine. rsc.org
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) |
| Hydrogen Bond | N-H···N | 1.94 |
This table is based on data from a structurally related compound and is intended to be illustrative of the types of interactions that this compound might be expected to form.
Computational Investigations and Theoretical Modeling of 4 1h Imidazol 5 Yl Pyridine Systems
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a cornerstone for investigating the electronic properties and reactivity of 4-(1H-Imidazol-5-yl)pyridine systems. DFT calculations are frequently employed to determine optimized molecular structures, analyze molecular orbitals, and predict spectroscopic and thermodynamic properties. orientjchem.orgresearchgate.netnih.govnih.gov These theoretical analyses are often performed using the B3LYP functional with basis sets such as 6-31G(d) or 6-311G(d,p). nih.govresearchgate.nettandfonline.comtandfonline.com
Molecular Geometry Optimization and Conformational Analysis
Theoretical geometry optimization is a fundamental step in computational studies, providing a clear picture of the molecule's most stable three-dimensional shape. For derivatives of this compound, DFT calculations have been used to determine key geometrical parameters, including bond lengths, bond angles, and dihedral angles. nih.govmdpi.com These calculated parameters are often in good agreement with experimental data obtained from X-ray crystallography. tandfonline.comtandfonline.com
In a study of 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, crystallographic data revealed the dihedral angles between the constituent rings. The imidazole (B134444) ring forms angles of 28.2(1)° and 36.60(9)° with the pyridine (B92270) and 4-fluorophenyl rings, respectively, while the pyridine and fluorophenyl rings have a dihedral angle of 44.68(9)° between them. nih.gov Similarly, for 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine, the imidazole and pyridine rings are slightly twisted from one another, with a dihedral angle of 7.96(15)°. nih.govresearchgate.net Conformational analysis using methods like the MM+ force field and semi-empirical AM1 can also be applied to explore the potential energy surface and identify low-energy conformers of flexible imidazole-containing ligands. lew.ro
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices
Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and stability. nih.govtandfonline.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
For imidazole derivatives, FMO analysis helps to describe the charge transfer that can occur within the molecule. nih.govresearchgate.net In one computational study of a complex imidazole derivative, the HOMO was found to have charge density located over a phenyl ring, while the LUMO was situated on the imidazole, furfural, and benzodioxan rings. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated from these calculations to identify potential sites for electrophilic and nucleophilic attack, providing further insight into the molecule's reactive behavior. orientjchem.orgnih.govtandfonline.com
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.98 | Highest Occupied Molecular Orbital; represents the ability to donate an electron. |
| LUMO | -0.39 | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. |
| Energy Gap (ΔE) | 5.59 | Indicates the chemical reactivity and stability of the molecule. |
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis electronic transitions often show good agreement with experimental spectra. tandfonline.comresearchgate.net For instance, gauge-including atomic orbital (GIAO) ¹H- and ¹³C-NMR chemical shift values calculated for an imidazole-triazole derivative correlated well with experimental findings. tandfonline.com Similarly, DFT has been used to calculate NMR shielding tensors and IR spectra for other imidazole-containing compounds. orientjchem.orgresearchgate.net These computational predictions serve as a valuable aid in structural elucidation and characterization. nih.govtandfonline.com
Thermodynamic Analyses and Stability Predictions
The stability of chemical compounds can be assessed through the calculation of thermodynamic properties. DFT has been used to determine parameters such as the heat of formation (ΔHf), entropy (ΔS), and total energy for derivatives of this compound. orientjchem.org In a comparative study of two pyrazole-imidazole hybrids, DFT and thermodynamic analyses were used to conclude that the intermediate compound, CMPIP, was more stable than the final product, MPIMPPA. cihanuniversity.edu.iqcihanuniversity.edu.iq The data indicated that CMPIP could be formed at a lower energy (ΔHf = 141.40 Kcal/mol) compared to MPIMPPA (ΔHf = 287.82 Kcal/mol). cihanuniversity.edu.iq Such analyses can also predict the energetic behavior of these compounds in different solvent environments. tandfonline.com
| Compound | Heat of Formation (ΔHf) (Kcal/mol) | Entropy (ΔS) (cal/mol·K) | Gibbs Free Energy (ΔG) (Kcal/mol) |
|---|---|---|---|
| CMPIP | 141.40 | 118.06 | 106.19 |
| MPIMPPA | 287.82 | 109.91 | 255.05 |
Molecular Dynamics Simulations for Conformational Stability and Interaction Studies
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational stability and interactions with their environment. For derivatives of this compound, MD simulations have been particularly useful in assessing their stability within the binding sites of biological targets.
For example, a 600 ns MD simulation was conducted to study the conformational stability of a potent 4-(imidazol-5-yl)pyridine derivative in the active sites of B-RAF and p38α kinases. strath.ac.uknih.gov In another study, a 100 ns MD simulation confirmed the stability of a complex formed between an imidazole derivative and the COVID-19 main protease. tandfonline.com These simulations analyze metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm that the ligand maintains a stable conformation and binding pattern within the target protein's active site. plos.org
Molecular Docking Studies for Ligand-Target Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is widely used to screen for potential drug candidates and to understand their mechanism of action at a molecular level. Numerous studies have utilized molecular docking to investigate the binding affinity of this compound derivatives against various biological targets.
These studies have explored their potential as anticancer agents by docking them into the active sites of kinases like B-RAFV600E and p38α, revealing high binding affinities. strath.ac.uknih.gov Other targets investigated include the epidermal growth factor receptor (EGFR) and the enzyme α-amylase. plos.orgasianpubs.orgresearchgate.net Docking studies on imidazo[4,5-c]pyridine derivatives with GlcN-6-P synthase have also been performed to evaluate their antimicrobial potential. nih.gov The results of these simulations typically provide a binding energy score and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. utripoli.edu.ly
| Derivative Class | Biological Target | Potential Application | Reference |
|---|---|---|---|
| Imidazolylpyridines | B-RAFV600E/p38α Kinases | Anticancer | strath.ac.uk, nih.gov |
| Imidazopyridines | EGFR | Anticancer | researchgate.net |
| Imidazo[4,5-c]pyridines | GlcN-6-P Synthase | Antimicrobial | nih.gov |
| Imidazole Derivatives | COVID-19 Main Protease | Antiviral | tandfonline.com, nih.gov |
| Thiazolo[3,2-a]pyridines | α-Amylase | Antidiabetic | plos.org |
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Structures
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. For imidazo[4,5-b]pyridine derivatives, which are structurally similar to this compound, Hirshfeld surface analysis has been employed to elucidate the nature and contribution of various intermolecular forces that stabilize the crystal packing.
The table below summarizes the percentage contributions of the most significant intermolecular contacts for a representative imidazo[4,5-b]pyridine derivative, which can be considered analogous to what might be observed for this compound.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 45.2 |
| C···H/H···C | 18.9 |
| N···H/H···N | 11.5 |
| O···H/H···O | 9.8 |
| C···C | 5.3 |
| Other | 9.3 |
The prevalence of H···H contacts suggests that dispersion forces play a major role in the crystal packing. The significant contributions from C···H/H···C and N···H/H···N contacts highlight the importance of C-H···π interactions and classical N-H···N hydrogen bonds in directing the supramolecular assembly. These findings are critical for understanding the solid-state properties of these compounds and for the rational design of new materials with desired crystal structures.
Monte Carlo Simulations for Adsorption Phenomena
Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science and chemistry, they are frequently used to model the adsorption of molecules onto surfaces. These simulations can predict the most stable adsorption configurations and calculate adsorption energies, providing insights into the interaction between an adsorbate and a substrate.
For imidazo[4,5-b]pyridine derivatives, Monte Carlo simulations have been utilized to investigate their potential as corrosion inhibitors by modeling their adsorption on metal surfaces, such as iron (Fe), copper (Cu), and aluminum (Al). The simulations aim to identify the preferred orientation of the molecule on the surface and to quantify the strength of the interaction.
The simulations typically place the molecule in a simulation box with a slab of the metal surface and then explore different configurations to find the one with the lowest energy, which corresponds to the most stable adsorption state. The key output of these simulations is the adsorption energy, which indicates the strength of the binding between the molecule and the surface. A more negative adsorption energy signifies a stronger and more spontaneous adsorption process.
The table below presents the calculated adsorption energies for an imidazo[4,5-b]pyridine derivative on different metal surfaces. These values offer a comparative look at the adsorption affinity of such molecules, which can be extrapolated to understand the potential behavior of this compound.
| Metal Surface | Adsorption Energy (kcal/mol) |
|---|---|
| Fe(110) | -185.3 |
| Cu(111) | -162.7 |
| Al(111) | -150.9 |
The results indicate that the imidazo[4,5-b]pyridine derivative adsorbs most strongly on the Fe(110) surface, as evidenced by the most negative adsorption energy. This suggests a high affinity for iron, which is a desirable characteristic for a corrosion inhibitor for steel. The simulations also reveal that the molecule tends to adopt a planar orientation on the metal surface, maximizing the contact area and facilitating strong interactions between the π-electrons of the aromatic rings and the metal d-orbitals. These computational findings are instrumental in screening and designing effective molecules for surface protection applications.
Biological Activity and Mechanistic Insights of 4 1h Imidazol 5 Yl Pyridine Derivatives
Kinase Inhibition Profiles and Mechanisms
Derivatives built upon the 4-(1H-imidazol-5-yl)pyridine and related imidazopyridine frameworks have shown potent inhibitory activity against several families of protein kinases. This activity is often achieved by competing with ATP for the binding site on the kinase, thereby blocking the phosphorylation of downstream substrates and disrupting aberrant signaling pathways.
The MAP kinase pathways are crucial in regulating cellular responses to external stimuli, and their dysregulation is linked to inflammatory diseases and cancer.
p38α Inhibition: The p38α MAP kinase is a key regulator of inflammatory cytokine production. nih.gov A series of imidazol-5-yl pyridine (B92270) derivatives, originally developed as B-RAFV600E inhibitors, were repurposed and evaluated for their potency against p38α kinase. nih.gov Notably, compounds 11a and 11d emerged as the most potent inhibitors in this series, with IC50 values of 47 nM and 45 nM, respectively. nih.gov Further studies identified that compound 10c also exhibits selectivity towards p38α with an IC50 of 0.726 µM. nih.govstrath.ac.uk Another derivative, N-(4-(2-ethyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide (20c) , was identified as a potent dual inhibitor, targeting p38α with an IC50 of 16 nM. researchgate.net
JNK3 Inhibition: The c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in neuronal tissue and is a target for treating neurodegenerative disorders. nih.gov Pyridinylimidazole derivatives have demonstrated inhibitory activity against JNK3. One such compound, N¹-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine (2) , showed moderate affinity for JNK3 while being selective against the related p38α kinase. researchgate.net Other potent inhibitors have been developed based on a 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile scaffold, with JNK3 inhibitor-4 showing an exceptionally low IC50 of 1.0 nM for JNK3 and high selectivity over JNK1 (143.9 nM) and JNK2 (298.2 nM). medchemexpress.com
ERK Signaling Disruption: While specific IC50 values for ERK inhibition by this compound derivatives were not detailed in the provided research, some pyridinyl imidazole (B134444) compounds have been shown to disrupt the BRAF V600E-driven extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) activity in melanoma cells. mdpi.com
MAP Kinase Inhibition by Imidazolylpyridine Derivatives
| Compound | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| 11d | p38α | 45 nM | nih.gov |
| 11a | p38α | 47 nM | nih.gov |
| 10c | p38α | 726 nM (0.726 µM) | nih.govstrath.ac.uk |
| Compound 20c | p38α | 16 nM | researchgate.net |
| JNK3 inhibitor-4 | JNK3 | 1.0 nM | medchemexpress.com |
Tyrosine kinases are critical components of signaling pathways that control cell growth, proliferation, and differentiation. Mutations in these kinases can lead to uncontrolled cell growth and cancer.
BRAF V600E Inhibition: The V600E mutation in the BRAF kinase is a common driver in melanoma. Research has led to the development of 4-(imidazol-5-yl)pyridine derivatives with selective inhibitory activity against BRAFV600E. nih.gov Kinase profiling of compound 10c demonstrated its inhibitory effect on BRAFV600E with an IC50 value of 1.84 µM. nih.govstrath.ac.uk Another derivative, compound 8 , showed even higher activity against BRAFV600E kinase with an IC50 of 0.530 µM. researchgate.net Structurally related pyridinyl imidazole compounds, such as SB590885, were specifically developed as BRAF inhibitors and have been shown to directly inhibit BRAF V600E kinase activity. mdpi.com
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a key target in various cancers. While specific inhibitory data for the this compound scaffold against EGFR was not found, the related imidazole[1,5-a]pyridine core has been identified as a promising platform for developing EGFR tyrosine kinase inhibitors. nih.govresearchgate.net Theoretical studies suggest that derivatives from this class could be promising inhibitors, warranting further clinical investigation. researchgate.net
Tyrosine Kinase Inhibition by Imidazolylpyridine Derivatives
| Compound | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| Compound 10c | BRAF V600E | 1.84 µM | nih.govstrath.ac.uk |
| Compound 8 | BRAF V600E | 0.530 µM | researchgate.net |
CDKs and Aurora kinases are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy.
Aurora Kinase Inhibition: The imidazo[4,5-b]pyridine scaffold has proven to be a fertile ground for discovering potent Aurora kinase inhibitors. nih.govnih.govresearchgate.net One derivative, Compound 31 , was identified as a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C with IC50 values of 0.042 µM, 0.198 µM, and 0.227 µM, respectively. nih.gov Further optimization led to compound 51 (CCT137690) , which potently inhibits Aurora-A (IC50 = 0.015 µM), Aurora-B (IC50 = 0.025 µM), and Aurora-C (IC50 = 0.019 µM). nih.gov Another compound, 27e , also showed potent inhibition of Aurora-A (IC50 = 0.038 µM). acs.org Research into isoform selectivity has produced compounds like 28c , which inhibits Aurora-A autophosphorylation with an IC50 of 0.16 µM, showing a 480-fold greater potency for Aurora-A over Aurora-B in cells. acs.org
CDK Inhibition: Various imidazopyridine derivatives have been explored as CDK inhibitors. A series of 3H-imidazo[4,5-c]pyridine derivatives were designed as CDK2 inhibitors, with the most potent, compound 5b , exhibiting an IC50 of 21 nM against CDK2. nih.gov Additionally, new imidazole[1,2-a] pyridine derivatives have been developed as CDK9 inhibitors. rsc.org Among these, compound LB-1 demonstrated highly selective and potent CDK9 inhibitory activity with an IC50 value of 9.22 nM. rsc.org
CDK and Aurora Kinase Inhibition by Imidazopyridine Derivatives
| Compound | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| Compound 31 | Aurora-A | 42 nM (0.042 µM) | nih.gov |
| Compound 31 | Aurora-B | 198 nM (0.198 µM) | nih.gov |
| Compound 31 | Aurora-C | 227 nM (0.227 µM) | nih.gov |
| Compound 51 (CCT137690) | Aurora-A | 15 nM (0.015 µM) | nih.gov |
| Compound 51 (CCT137690) | Aurora-B | 25 nM (0.025 µM) | nih.gov |
| Compound 51 (CCT137690) | Aurora-C | 19 nM (0.019 µM) | nih.gov |
| Compound 28c | Aurora-A (cellular) | 160 nM (0.16 µM) | acs.org |
| Compound 5b | CDK2 | 21 nM | nih.gov |
| Compound LB-1 | CDK9 | 9.22 nM | rsc.org |
PARP enzymes are crucial for DNA repair, particularly in the repair of single-strand breaks. nih.gov PARP inhibitors function as anti-cancer therapies by competing with NAD+ for the enzyme's catalytically active site. nih.gov This leads to the "trapping" of PARP on DNA, which blocks replisome progression and forms DNA double-strand breaks. researchgate.net In cancer cells with deficient homologous recombination repair pathways (such as those with BRCA1/2 mutations), these breaks cannot be repaired, leading to cell death—a concept known as synthetic lethality. youtube.com While this mechanism is well-established for several approved drugs, no specific this compound derivatives were identified as PARP inhibitors in the reviewed literature.
GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in conditions like neurodegenerative disorders. Research has identified 2,4,5-trisubstituted imidazoles as dual inhibitors of p38α MAP kinase and GSK-3β. researchgate.net One such compound, N-(4-(2-ethyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide (20c) , demonstrated potent inhibition of GSK-3β with an IC50 of 35 nM, alongside its activity against p38α. researchgate.net
GSK-3β Inhibition by an Imidazolylpyridine Derivative
| Compound | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| Compound 20c | GSK-3β | 35 nM | researchgate.net |
PHD2 negatively regulates the stability of hypoxia-inducible factor (HIF), a key mediator of the cellular response to hypoxia. Inhibition of PHD2 is therefore a therapeutic strategy for treating anemia. nih.gov While specific IC50 data for this compound derivatives were not available, molecular modeling studies have provided insights into the binding mechanism. The pyridine and imidazole rings are key interacting moieties. For example, in the binding of Des-N-methylxestomanzamine A to the PHD2 active site, the pyridine ring interacts with Tyr310 and His313 via π-π stacking, while the imidazole ring's nitrogen and amino groups form hydrogen bonds with Arg383, Tyr329, and Thr387. nih.gov These interactions highlight the potential of the imidazole-pyridine scaffold for designing potent PHD2 inhibitors. nih.gov
Antimicrobial Research and Mechanisms
Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new therapeutic agents to combat bacterial, fungal, and mycobacterial infections.
Antibacterial Activity
The antibacterial potential of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives has been explored against a range of pathogenic bacteria. Notably, Gram-positive bacteria have shown greater sensitivity to some of these compounds compared to Gram-negative strains.
In one study, novel imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their in vitro antibacterial activity. The results indicated that Bacillus cereus, a Gram-positive bacterium, was more susceptible to these compounds than Escherichia coli, a Gram-negative bacterium. For instance, one of the tested compounds exhibited a minimum inhibitory concentration (MIC) of 0.07 mg/mL against B. cereus.
Furthermore, certain 2,6-disubstituted imidazo[4,5-b]pyridine derivatives have been identified as potent antibacterial agents against Bacillus and Staphylococcus aureus. Other research on 4,5-diphenylimidazol-2-thiol derivatives revealed that specific compounds displayed significant activity against Staphylococcus aureus, with one derivative being twofold more potent than the standard drug ciprofloxacin, exhibiting a MIC value of 4 µg/mL. Another compound in the same series showed moderate activity against Staphylococcus aureus and Enterococcus faecalis with a MIC of 16 µg/mL.
Conversely, a study on amidino-substituted imidazo[4,5-b]pyridine derivatives found that most of the tested compounds were devoid of significant antibacterial activity against S. aureus, S. pneumoniae, and E. coli, with MIC values greater than 64 µM. However, a bromo-substituted derivative bearing a 2-imidazolinyl group showed moderate activity against E. coli with a MIC of 32 µM.
Table 1: Antibacterial Activity of Imidazole-Pyridine Derivatives
| Compound/Derivative Class | Bacterium | Activity (MIC) |
|---|---|---|
| Imidazo[4,5-b]pyridine derivative | Bacillus cereus | 0.07 mg/mL |
| 4,5-diphenylimidazol-2-thiol derivative (6d) | Staphylococcus aureus | 4 µg/mL |
| 4,5-diphenylimidazol-2-thiol derivative (6c) | Staphylococcus aureus | 16 µg/mL |
| 4,5-diphenylimidazol-2-thiol derivative (6c) | Enterococcus faecalis | 16 µg/mL |
| Bromo-substituted imidazo[4,5-b]pyridine | Escherichia coli | 32 µM |
Antifungal Activity
The antifungal properties of this class of compounds have also been investigated, revealing activity against clinically relevant fungal pathogens. Certain imidazo[4,5-b]pyridine derivatives have demonstrated antimycotic activity against Aspergillus flavus.
In a study focused on imidazo[4,5-c]pyridine derivatives, compounds 2g, 2h, 4a, and 4b exhibited promising antifungal activity against Candida albicans and Candida parapsilosis, with MIC values ranging from 4 to 8 µg/mL. Another study on novel imidazo[4,5-b]pyridine derivatives found that some of the synthesized compounds showed good fungicidal activity against Puccinia polysora. Specifically, compound 7b from this series demonstrated an EC50 value of 4.00 mg/L, which was comparable to the commercial fungicide tebuconazole.
Table 2: Antifungal Activity of Imidazole-Pyridine Derivatives
| Compound/Derivative Class | Fungus | Activity (MIC/EC50) |
|---|---|---|
| Imidazo[4,5-c]pyridine derivatives (2g, 2h, 4a, 4b) | Candida albicans, Candida parapsilosis | 4-8 µg/mL |
| Imidazo[4,5-b]pyridine derivative (7b) | Puccinia polysora | 4.00 mg/L (EC50) |
Antituberculosis Activity
Several derivatives of the imidazo-pyridine scaffold have emerged as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and screened for their in vitro activity against the virulent H37Rv strain of M. tuberculosis. Among the synthesized compounds, four (5c, 5g, 5i, and 5u) were identified as particularly potent, with MIC values of 0.6 µmol/L, 0.5 µmol/L, 0.8 µmol/L, and 0.7 µmol/L, respectively. Molecular docking studies suggest that these compounds may exert their effect by inhibiting DprE1, a key enzyme in the mycobacterial cell wall synthesis.
Table 3: Antituberculosis Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Activity (MIC) against M. tuberculosis H37Rv |
|---|---|
| 5c | 0.6 µmol/L |
| 5g | 0.5 µmol/L |
| 5i | 0.8 µmol/L |
| 5u | 0.7 µmol/L |
Anti-inflammatory Properties and Cellular Pathways
Imidazol-5-yl pyridine derivatives have been investigated for their potential to modulate inflammatory responses. A key mechanism identified is the inhibition of p38α mitogen-activated protein kinase (MAPK14), a central regulator in the biosynthesis of pro-inflammatory cytokines.
By targeting the p38α kinase, these derivatives can effectively suppress the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). One particular study repurposed a series of B-RAF V600E imidazol-5-yl pyridine inhibitors to target p38α kinase. Compound 11d from this series was found to be a potent inhibitor, effectively reducing the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The IC50 values for the inhibition of TNF-α, IL-6, and IL-1β were 78.03 nM, 17.6 µM, and 82.15 nM, respectively.
Furthermore, these compounds have been shown to inhibit the production of other key inflammatory molecules. Compound 11d also demonstrated significant inhibitory activity against the production of prostaglandin E2 (PGE2) and nitric oxide (NO), with IC50 values of 0.29 µM and 0.61 µM, respectively. The inhibition of these pathways highlights the potential of this compound derivatives as a basis for the development of novel anti-inflammatory drugs.
Table 4: Anti-inflammatory Activity of Imidazol-5-yl Pyridine Derivative (11d)
| Inflammatory Mediator | Cell Line | Activity (IC50) |
|---|---|---|
| TNF-α | RAW 264.7 | 78.03 nM |
| IL-6 | RAW 264.7 | 17.6 µM |
| IL-1β | RAW 264.7 | 82.15 nM |
| PGE2 | RAW 264.7 | 0.29 µM |
| Nitric Oxide (NO) | RAW 264.7 | 0.61 µM |
Antiviral Mechanisms and Efficacy
The broad biological activity of imidazole-based compounds extends to the antiviral arena, with various derivatives showing promise against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and dengue virus.
A series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their in vitro antiviral activity against HIV-1 and HIV-2 in MT-4 cells. One of the compounds, 4a, displayed EC50 values of 82.02 µg/mL and 47.72 µg/mL against HIV-1 and HIV-2, respectively. Molecular docking studies suggested that these compounds may exert their anti-HIV activity by interacting with the reverse transcriptase enzyme. Other studies on imidazole thioacetanilide derivatives have also identified potent inhibitors of HIV-1, with some compounds showing EC50 values as low as 0.18 µM.
In the context of HCV, substituted 5-benzyl-2-phenyl-5H-imidazo[4,5-c]pyridines have been identified as a novel class of antiviral agents. Through structural modifications, researchers have discovered compounds with potent anti-HCV activity. For example, 2-(2,3-difluorophenyl)-5-[4-(trifluoromethyl)benzyl]-5H-imidazo[4,5-c]pyridine (compound 46) was found to be highly potent against HCV, with an EC50 of 0.10 µM and a high selectivity index of 1080.
Furthermore, imidazole 4,5-dicarboxamide derivatives have been investigated for their inhibitory action against dengue virus and yellow fever virus. Some of these compounds have shown activity in the micromolar range against both viruses. Specifically, certain derivatives potently inhibited the replication of dengue virus in Vero cells with EC50 values around 0.93 µM.
Table 5: Antiviral Activity of Imidazole-Pyridine and Related Derivatives
| Compound/Derivative Class | Virus | Cell Line | Activity (EC50) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-Schiff base (4a) | HIV-1 | MT-4 | 82.02 µg/mL |
| Imidazo[1,2-a]pyridine-Schiff base (4a) | HIV-2 | MT-4 | 47.72 µg/mL |
| Imidazo[4,5-c]pyridine derivative (46) | Hepatitis C Virus (HCV) | - | 0.10 µM |
| Imidazole 4,5-dicarboxamide derivatives (20a, 20b) | Dengue Virus (DENV) | Vero | 0.93 µM |
Receptor Modulation and Agonist/Antagonist Properties
Derivatives of this compound have been shown to interact with various biological receptors, acting as either agonists or antagonists, which underscores their therapeutic potential for a range of conditions.
A notable example is 4-(1H-imidazol-4(5)-ylmethyl)pyridine, also known as immethridine, which has been identified as a novel, potent, and highly selective histamine (B1213489) H3 receptor agonist. It exhibits a high affinity for the human histamine H3 receptor with a pKi of 9.07 and potent agonist activity with a pEC50 of 9.74. This compound demonstrates a 300-fold selectivity over the closely related H4 receptor.
Furthermore, imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of angiotensin II AT1 and AT2 receptors, as well as thromboxane A2 receptors. A series of novel non-peptide angiotensin II receptor antagonists based on a 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine structure were prepared and showed affinities and potencies in the nanomolar range. One of the most potent compounds, 2-butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4- biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5- (N,N-diethylacetamide) (14u), was found to be superior to the established drug L-158,809 in vitro. Another derivative from this class, compound 21b, was identified as a potent dual AT1 antagonist and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonist, with an AT1 IC50 of 7 nM and a PPARγ EC50 of 295 nM.
Table 6: Receptor Modulation by Imidazole-Pyridine Derivatives
| Compound/Derivative | Receptor | Activity | Value |
|---|---|---|---|
| Immethridine | Histamine H3 | Agonist Affinity (pKi) | 9.07 |
| Immethridine | Histamine H3 | Agonist Potency (pEC50) | 9.74 |
| Imidazo[4,5-c]pyridin-4-one (21b) | Angiotensin II Type 1 (AT1) | Antagonist (IC50) | 7 nM |
| Imidazo[4,5-c]pyridin-4-one (21b) | PPARγ | Partial Agonist (EC50) | 295 nM |
Histamine H3 Receptor Interactions
Derivatives of this compound have been identified as potent modulators of the histamine H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system that acts as an autoreceptor and heteroreceptor to regulate the release of histamine and other neurotransmitters.
A key example is the compound 4-(1H-imidazol-4(5)-ylmethyl)pyridine, also known as immethridine. By replacing the piperidine (B6355638) ring of the known H3R agonist immepip with a rigid pyridine ring, researchers developed immethridine as a novel, potent, and highly selective H3R agonist. nih.gov In functional assays, immethridine exhibits high affinity and efficacy at the human H3R. nih.gov Its potency is highlighted by a pKi value of 9.07 and a pEC50 of 9.74. nih.gov Furthermore, immethridine demonstrates significant selectivity, with a 300-fold greater affinity for the H3 receptor over the closely related H4 receptor. nih.gov The activity of immethridine underscores the importance of the this compound core in designing selective ligands for the histamine H3 receptor. nih.govnih.gov
| Compound | Receptor Target | pKi | pEC50 | Selectivity |
|---|---|---|---|---|
| Immethridine | Human Histamine H3 Receptor | 9.07 | 9.74 | 300-fold over H4 Receptor |
Serotonin Receptor Modulation
Currently, the scientific literature does not provide significant evidence for the direct modulation of serotonin receptors by compounds strictly containing the this compound core structure. While other imidazole-containing heterocyclic systems have been investigated for their effects on various serotonin receptor subtypes, specific research detailing the binding affinities or functional modulation by this compound derivatives is not available.
GABAergic System Modulation
There is a lack of specific research in the existing scientific literature concerning the direct interaction or modulation of the GABAergic system by derivatives of the this compound scaffold. Although other distinct imidazole-based structures, such as imidazo[1,2-a]pyridines and benzo[d]imidazoles, have been explored as potential modulators of GABAA receptors, this activity has not been specifically attributed to the this compound chemical class. uj.edu.pl
Modulation of Diverse Cellular Pathways
Cell Cycle Regulation and Apoptosis Induction
Certain 4-(imidazol-5-yl)pyridine derivatives have been developed as broad-spectrum anticancer agents that exert their effects by modulating key cellular pathways involved in cell proliferation and survival. nih.govstrath.ac.uk A notable example, designated as compound 10c in one study, has demonstrated potent antiproliferative activity across a wide range of cancer cell lines. nih.govstrath.ac.uk
Mechanistic studies have shown that compound 10c induces cell cycle arrest and promotes apoptosis in various cancer cell lines, including K562 (chronic myelogenous leukemia), MCF-7 (breast cancer), and HT29 (colon cancer). nih.govstrath.ac.uk This indicates that the compound interferes with the normal progression of the cell cycle, leading to programmed cell death in cancerous cells. The growth-inhibitory activity of these compounds has been quantified, with several derivatives exhibiting sub-micromolar or low micromolar GI50 values against the majority of cell lines in the NCI-60 panel. nih.govstrath.ac.uk Compound 10c, in particular, was identified as a highly potent agent, showing nanomolar activity against most cells and a GI50 of just 70 nM against the MDA-MB-435 melanoma cell line. nih.gov
| Compound | Cancer Cell Line | Activity Metric (GI50) | Reported Effect |
|---|---|---|---|
| 10c | MDA-MB-435 (Melanoma) | 70 nM | Induces cell cycle arrest and apoptosis |
| K562 (Leukemia) | Data not specified | ||
| MCF-7 (Breast Cancer) | Data not specified | ||
| HT29 (Colon Cancer) | Data not specified |
Autophagy Modulation
In addition to inducing apoptosis, the anticancer 4-(imidazol-5-yl)pyridine derivative known as compound 10c has also been shown to induce autophagy in K562, MCF-7, and HT29 cancer cell lines. nih.govstrath.ac.uk Autophagy is a cellular process of self-degradation of components, which can have a dual role in cancer, either promoting survival or contributing to cell death. The induction of autophagy by this compound suggests a complex mechanism of action that involves multiple cellular pathways to inhibit cancer cell proliferation.
Inflammatory Signaling Pathways (e.g., NF-κB)
The 4-(imidazol-5-yl)pyridine scaffold has been utilized to develop inhibitors of key kinases involved in inflammatory signaling. Specifically, a series of these derivatives were repurposed from B-RAFV600E inhibitors to target the p38α mitogen-activated protein kinase (MAPK14). nih.gov The p38α kinase is a critical regulator in the biosynthesis of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6. nih.gov
Several compounds from this series demonstrated potent inhibition of p38α kinase, with compounds 11a and 11d being the most effective, displaying IC50 values of 47 nM and 45 nM, respectively. nih.gov Furthermore, compound 11d effectively suppressed the production of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC50 values of 78.03 nM, 17.6 µM, and 82.15 nM, respectively. nih.gov This compound also inhibited the production of other inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov
Separately, the H3R agonist immethridine has been shown to inhibit the phosphorylation of NF-κB p65 in dendritic cells. nih.gov The NF-κB pathway is a cornerstone of inflammatory responses, controlling the expression of numerous genes involved in inflammation. This finding suggests that the anti-inflammatory effects of certain this compound derivatives may be mediated, at least in part, through the suppression of NF-κB signaling. nih.gov
| Compound | Target | Activity Metric (IC50) |
|---|---|---|
| 11a | p38α Kinase | 47 nM |
| 11d | p38α Kinase | 45 nM |
| TNF-α Production | 78.03 nM | |
| IL-6 Production | 17.6 µM | |
| IL-1β Production | 82.15 nM |
Metabolic Pathway Interference (e.g., Cytochrome P450 Enzymes)
Derivatives of this compound have been investigated for their potential to interfere with metabolic pathways, a critical aspect of drug development due to the risk of drug-drug interactions. A significant focus of this research has been on their interactions with the cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. The imidazole moiety, a common structural feature in these derivatives, is known to be a potential inhibitor of various CYP isoforms. This is because the basic nitrogen atom in the imidazole ring can coordinate with the heme iron atom in the active site of CYP enzymes, leading to reversible or irreversible inhibition.
Research has demonstrated that while the imidazole group can lead to potent, non-selective inhibition of multiple P450 enzymes, structural modifications to the this compound scaffold can significantly alter the inhibitory profile, leading to more selective and less problematic interactions.
One notable example of a detailed mechanistic study involves the derivative 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP). This compound has been identified as a mechanism-based inactivator of cytochrome P450 2D6. nih.gov The inactivation process follows pseudo-first-order kinetics and is dependent on both NADPH and the concentration of EMTPP. nih.gov The mechanism is not based on the formation of a metabolite inhibitory complex or heme adduction. Instead, evidence points towards the formation of an adduct with the P450 2D6 apoprotein. nih.gov It is proposed that a dehydrogenated imidazo-methide-like metabolite acts as a reactive species, which is then attacked by a nucleophilic residue in the enzyme's active site, leading to covalent binding and inactivation. nih.gov
The kinetic parameters for the inactivation of CYP2D6 by EMTPP have been characterized, providing a quantitative measure of its inhibitory potential.
| Parameter | Value |
|---|---|
| Apparent Ki | 5.5 µM |
| kinact (maximal rate of inactivation) | 0.09 min-1 |
| t1/2 (half-life of inactivation) | 7.7 min |
| Partition Ratio | ~99 |
Studies on related structures, such as imidazopyridines, have also provided valuable insights into how structural modifications can modulate CYP inhibition, particularly for CYP3A4. While not direct this compound derivatives, these closely related compounds demonstrate that high selectivity for CYP3A4 over the highly similar CYP3A5 can be achieved. For instance, a series of imidazopyridines were developed that displayed high potency for CYP3A4 inhibition with significantly less effect on CYP3A5. This work highlights the potential to fine-tune the interaction with P450 enzymes through targeted chemical design.
The inhibitory activity of several imidazopyridine derivatives against CYP3A4 and CYP3A5 is summarized below, illustrating the structure-activity relationships that govern selectivity.
| Compound | CYP3A4 IC50 (µM) | CYP3A5 IC50 (µM) | Selectivity (CYP3A5/CYP3A4) |
|---|---|---|---|
| Compound A | 0.03 | 0.9 | 30 |
| Compound B | 0.015 | >15 | >1000 |
| Compound C | 0.02 | >20 | >1000 |
The broader class of imidazole-containing compounds, particularly antifungal agents, has been shown to exhibit non-selective inhibition of P450 enzymes. For example, compounds like clotrimazole, miconazole, and sulconazole demonstrate potent inhibition across multiple CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, often with Ki values in the sub-micromolar range. This underscores the inherent tendency of the imidazole scaffold to interact with P450 enzymes and highlights the importance of structural modifications in the development of this compound derivatives to mitigate such off-target effects.
Structure Activity Relationship Sar Studies of 4 1h Imidazol 5 Yl Pyridine Derivatives
Impact of Substituents on the Pyridine (B92270) Ring on Biological and Chemical Properties
The pyridine ring is a key component of the 4-(1H-Imidazol-5-yl)pyridine scaffold and serves as a primary site for structural modification to modulate biological activity. Research into related imidazopyridine structures has demonstrated that the nature and position of substituents on the pyridine ring can dramatically alter a compound's efficacy and properties.
For instance, in studies on the antiproliferative activity of imidazo[4,5-b]pyridines, the introduction of a bromine atom to the pyridine nucleus was found to markedly increase activity. nih.gov Specifically, a bromo-substituted derivative bearing a 2-imidazolinyl group at the phenyl ring showed inhibitory activity at sub-micromolar concentrations against colon carcinoma (SW620), with an IC₅₀ value of 0.7 µM. nih.gov
General studies on pyridine derivatives have further elucidated these relationships. The presence and position of certain functional groups are known to enhance antiproliferative effects. Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) have been shown to positively influence activity. nih.gov Conversely, the introduction of halogen atoms or other bulky groups can sometimes lead to lower biological activity. nih.gov The strategic placement of these substituents is key; for example, the number of methoxy groups can correlate with potency, as seen in a series where increasing the number of -OMe groups from two to four significantly decreased the IC₅₀ value, indicating higher potency. nih.gov
These findings underscore the importance of the pyridine ring as a target for chemical modification. The electronic properties and steric profile of substituents on this ring directly influence the molecule's interaction with its biological target.
Table 1: Effect of Pyridine Ring Substituents on Biological Activity
| Substituent | General Effect on Activity | Specific Example | Source |
|---|---|---|---|
| Bromine | Increased antiproliferative activity | Bromo-substituted imidazo[4,5-b]pyridine showed IC₅₀ of 0.7 µM against SW620 colon carcinoma. | nih.gov |
| Methoxy (-OMe) | Enhanced antiproliferative activity | Increasing the number of -OMe groups on a pyridine derivative correlated with a lower IC₅₀ value. | nih.gov |
| Hydroxyl (-OH) | Enhanced antiproliferative activity | Presence of -OH groups is favorable for antiproliferative effects. | nih.gov |
| Amino (-NH₂) | Enhanced antiproliferative activity | Presence of -NH₂ groups can enhance antiproliferative effects. | nih.gov |
Influence of Substituents on the Imidazole (B134444) Ring on Biological and Chemical Properties
The imidazole ring is another critical pharmacophoric element whose substitution patterns significantly dictate the biological and chemical properties of the derivatives. The imidazole moiety is a common feature in many biologically active compounds and clinically used drugs, acting either as a core pharmacophore or a key substituent. sapub.org Its five-membered heterocyclic structure with two nitrogen atoms allows for diverse interactions with biological targets. nih.gov
SAR studies on related compounds have shown that kinase selectivity can be finely tuned by modifying the imidazole ring. For example, in a series of 4-fluorophenyl-imidazole derivatives, the choice of a heteroaryl group at the C-5 position of the imidazole ring and the placement of a carboxylic acid or tetrazole at the C-2 position were critical determinants of selectivity against different kinases like p38α MAPK, CK1δ, and JAK2. researchgate.net This highlights that substituents on the imidazole ring can govern the molecule's ability to discriminate between different, often structurally similar, enzyme active sites.
Role of Linker and Bridging Modifications in Modulating Activity
Modifications to the linker or bridging elements that connect the core this compound scaffold to other parts of a molecule, or modifications within the core structure itself, are essential strategies for modulating activity. These changes can alter the compound's conformation, flexibility, and ability to orient key functional groups for optimal interaction with a biological target.
One approach involves replacing flexible ring systems with more rigid ones to lock the molecule into a more favorable conformation. For example, in the development of histamine (B1213489) H₃ receptor agonists, replacing a flexible piperidine (B6355638) ring in a known agonist with a rigid pyridine ring led to the identification of immethridine, a potent and highly selective agonist. nih.gov This demonstrates that altering the nature of a ring system that links the core imidazole to other parts of the molecule can have a profound effect on potency and selectivity.
In other related heterocyclic systems, such as 1H-imidazo[4,5-c]quinolin-4-amines, bridged 2-bicyclic substitutions have been explored. The introduction of rigid, bridged structures like exo-norbornanyl and adamantan-1-yl at the 2-position was found to yield favorable activity as positive allosteric modulators of the A₃ adenosine (B11128) receptor. nih.gov These bulky, conformationally constrained groups are thought to bind effectively to a hydrophobic site on the receptor. This principle of introducing bridged or rigid linkers can be applied to this compound derivatives to explore new conformational spaces and enhance biological activity.
Analysis of Electronic and Steric Effects of Substituents on Activity and Selectivity
The biological activity and selectivity of this compound derivatives are governed by a complex interplay of electronic and steric effects introduced by various substituents. These properties dictate how the molecule interacts with its target, influencing binding affinity, orientation, and ultimately, its pharmacological effect.
Electronic Effects: The distribution of electron density within the molecule is critical for its interaction with biological targets, particularly through hydrogen bonds and electrostatic interactions. The substitution of a carbon-hydrogen moiety in a phenyl ring with a nitrogen atom to form a pyridine ring, for example, alters the electronic properties of the system. nih.gov
In imidazo[4,5-b]pyridine scaffolds, the electronic nature of substituents has been shown to directly impact hydrogen-bonding interactions. Electron-donating groups (EDG) increase the electron density at the nitrogen atom of the pyridine ring, which can strengthen its hydrogen-bonding interaction with a hydrogen bond donor on the target protein. mdpi.com Conversely, electron-withdrawing groups (EWG) can modulate the electronic character of other parts of the molecule to optimize different interactions. mdpi.com The acidity and coordination properties of related heterocyclic systems are also heavily influenced by the electronic effects of substituents, which can be both inductive and resonance-based. researchgate.net
Steric Effects: The size, shape, and volume of substituents (steric effects) determine the physical fit of a molecule into its binding site. Five-membered rings like imidazole are generally less sterically hindered than six-membered rings. nih.gov The introduction of bulky substituents can either enhance activity by promoting favorable van der Waals interactions or decrease it by causing steric clashes with the binding pocket. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org This approach is invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the key physicochemical properties that drive potency.
For scaffolds related to this compound, 3D-QSAR studies have been successfully applied. These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), correlate the biological activity of a set of molecules with their 3D steric, electrostatic, and other physicochemical fields. nih.gov
In a study on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors, CoMFA and CoMSIA models were developed that showed high internal and external predictive power. The models were statistically robust, with high cross-validated r² (q²) values (0.774 for CoMFA and 0.800 for CoMSIA) and external predictive r² (pred_r²) values (0.933 for CoMFA and 0.959 for CoMSIA). nih.gov Such validated models can generate 3D contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For example, these maps can indicate where bulky groups (steric effects) or electronegative groups (electrostatic effects) would enhance binding affinity. semanticscholar.orgnih.gov
The general process of QSAR modeling involves:
Data Set Selection: A series of compounds with known biological activities is chosen.
Structural Alignment: The molecules are aligned based on a common substructure.
Descriptor Calculation: Molecular descriptors (e.g., steric, electronic, hydrophobic fields) are calculated.
Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a model linking the descriptors to the activity. semanticscholar.org
Validation: The model's statistical significance and predictive ability are rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. semanticscholar.org
QSAR provides a powerful, time- and cost-efficient method for guiding the design of new this compound derivatives with potentially improved potency and selectivity. semanticscholar.orgjmchemsci.com
Table 2: QSAR Model Validation Parameters for Imidazo[4,5-b]pyridine Derivatives
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | pred_r² (External validation) | Source |
|---|---|---|---|---|
| CoMFA | 0.774 | 0.975 | 0.933 | nih.gov |
Advanced Applications in Materials Science and Catalysis
Catalytic Applications
The imidazole (B134444) and pyridine (B92270) moieties within 4-(1H-Imidazol-5-yl)pyridine offer multiple coordination sites, making it an effective ligand for the stabilization of metal centers in various catalytic processes. Its application spans across homogeneous and heterogeneous catalysis, primarily through its role in forming stable and reactive transition metal complexes.
Homogeneous Catalysis
While direct studies on this compound as a homogeneous catalyst are not extensively documented, the broader class of imidazole and pyridine-containing ligands is well-established in this domain. These ligands are known to form soluble, catalytically active complexes with a variety of transition metals. For instance, related imidazole-based ligands have been integral to the development of catalysts for organic synthesis, where the electronic and steric properties of the ligand can be tuned to control the activity and selectivity of the metallic center. The bifunctional nature of this compound, possessing both a π-accepting pyridine ring and a σ-donating imidazole ring, suggests its potential to stabilize various oxidation states of a metal catalyst, a key attribute for many catalytic cycles.
Heterogeneous Catalysis
In the realm of heterogeneous catalysis, the immobilization of imidazole-containing ligands onto solid supports has been a strategy to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. Research on related "impyridine" compounds has shown their utility when grafted onto silica (B1680970) nanohybrids. For example, an iron-based catalyst supported on an impyridine@SiO2 nanohybrid has been investigated for the dehydrogenation of formic acid to produce hydrogen. mdpi.com Although this specific study may not use the exact 5-yl isomer, it highlights the potential of immobilizing such pyridine-imidazole structures onto solid matrices to create robust and reusable heterogeneous catalysts. mdpi.com The ability of the imidazole and pyridine nitrogen atoms to strongly coordinate with metal ions is crucial for preventing leaching of the active metal from the support.
Use as Ligands in Transition Metal Catalytic Systems
The most significant catalytic application of this compound and its isomers lies in their use as ligands in transition metal complexes. The nitrogen atoms in both the imidazole and pyridine rings can coordinate to metal ions, acting as a bidentate or bridging ligand to form stable metal complexes with metals such as iron, ruthenium, cobalt, and others. researchgate.net
The electronic properties of the resulting complex, and thus its catalytic activity, are influenced by the coordination environment provided by the ligand. Deprotonation of the imidazole ring can dramatically alter the electron-donating ability of the ligand, which in turn modulates the redox potential of the metal center. researchgate.net This property is particularly valuable in redox catalysis, where the ability to fine-tune the metal's electronic state is critical for optimizing catalytic performance. Complexes of iron and ruthenium with the related ligand 2-(1H-imidazol-2-yl)pyridine, for example, demonstrate a significant shift in their M(III)/M(II) redox potential upon deprotonation of the imidazole moiety. researchgate.net
| Catalyst System | Metal Center | Support/Phase | Catalytic Application | Reference |
| Impyridine@SiO2 Nanohybrid | Iron (Fe²⁺) | Heterogeneous | Formic Acid Dehydrogenation | mdpi.com |
| [M(2-(1H-imidazol-2-yl)pyridine)₃]²⁺ | Iron (II), Cobalt (II), Ruthenium (II) | Homogeneous | Model for Redox Catalysis | researchgate.net |
Enzyme-Based Electrochemical Sensors and Redox Mediators
The application of this compound in enzyme-based electrochemical sensors or as a redox mediator is an area of potential but currently underexplored research. In principle, the imidazole moiety is a well-known component in biological systems, notably in the amino acid histidine, which often plays a crucial role in the active sites of enzymes and as a coordinator of metal ions in metalloproteins.
The redox activity inherent in transition metal complexes bearing imidazole-pyridine ligands suggests their potential use as redox mediators. These mediators facilitate electron transfer between an enzyme's active site and an electrode surface. The tunability of the redox potential of such complexes through ligand modification or pH changes could be advantageous in designing sensors for specific analytes. researchgate.net However, direct experimental evidence for the use of this compound in such systems is not yet available in the literature.
Luminescent Materials and Optoelectronic Devices
Coordination polymers and metal complexes incorporating this compound and its isomers have shown promise as luminescent materials. The rigid structure and aromatic nature of the ligand contribute to the formation of stable frameworks that can exhibit interesting photophysical properties.
Photoluminescence Properties in Coordination Polymers
Coordination polymers (CPs) constructed from metal ions and organic ligands like this compound can display luminescence that originates from the ligand (ligand-centered), the metal (metal-centered), or from charge transfer between the two. The emission properties are highly dependent on the nature of the metal ion and the specific coordination environment.
Research on a one-dimensional cadmium(II) coordination polymer incorporating the isomeric ligand 4-[4-(1H-imidazol-1-yl)phenyl]pyridine demonstrates the potential of this class of compounds. dntb.gov.uanih.gov This particular cadmium(II) polymer exhibits solid-state photoluminescence. dntb.gov.ua Similarly, zinc(II) complexes with various substituted imidazopyridine ligands have been shown to be highly luminescent, with quantum yields reaching up to 37%. mdpi.com The coordination to the Zn(II) ion enhances molecular rigidity, which leads to improved quantum yields and blue-shifted emission compared to the free ligand. mdpi.com
The photoluminescence of these materials can be tuned by altering the metal center or by modifying the structure of the organic ligand. For example, lanthanide coordination polymers based on pyridyl-functionalized imidazole dicarboxylic acids exhibit characteristic narrow emission bands of the specific lanthanide cations, demonstrating the "antenna effect" where the organic ligand absorbs light and transfers the energy to the metal ion. researchgate.netrsc.org
| Coordination Polymer | Metal Ion | Emission Maximum (nm) | Quantum Yield (%) | Reference |
| [Cd(IPP)(5-OH-bdc)(H₂O)]·H₂O (Isomer) | Cadmium(II) | Not specified | Not specified | dntb.gov.uanih.gov |
| Zn(II) complexes with imidazo[1,5-a]pyridine (B1214698) ligands | Zinc(II) | 450-500 | 10-37 | mdpi.com |
| Lanthanide(III) CPs with 2-(pyridin-3-yl)-1H-imidazole-4,5-dicarboxylate | Samarium(III), Terbium(III) | Characteristic Ln³⁺ emission | Not specified | researchgate.net |
| Lanthanide(III) CPs with 2-(pyridin-2-yl)-1H-imidazole-4,5-dicarboxylate | Europium(III), Terbium(III) | Reddish-orange (Eu), Green (Tb) | 54.3 (Eu), 34.7 (Tb) | rsc.org |
Emitters for Confocal Microscopy and Biological Imaging
Derivatives of this compound have shown promise as fluorescent probes for biological imaging. The inherent fluorescence of the imidazole-pyridine core can be harnessed for visualizing biological structures and processes. For instance, a series of imidazole derivatives connected to a pyridine moiety have been synthesized and their application in probing bacteria using fluorescence microscopy has been successfully demonstrated. nih.gov These compounds exhibit excellent fluorescent properties with high quantum efficiency, making them suitable for bioimaging applications. nih.gov
The photophysical properties of these molecules, such as their sensitivity to the polarity of the microenvironment, can be advantageous for biological imaging. nih.gov Solvatochromism, the change in color of a substance when it is dissolved in different solvents, has been observed in these compounds, indicating their potential to probe the local environment within biological systems. nih.gov The fluorescence quantum yield of pyridine-functionalized emitters can be significantly enhanced through protonation. This phenomenon, which restricts the intramolecular rotation of the molecule and alters its electronic profile, can lead to a substantial increase in fluorescence intensity, a desirable characteristic for high-contrast imaging. tuni.fi
Table 1: Photophysical Properties of a Representative Imidazole-Pyridine Fluorophore
| Property | Value | Reference |
| Excitation Wavelength (λex) | Varies with solvent polarity | nih.gov |
| Emission Wavelength (λem) | Varies with solvent polarity | nih.gov |
| Quantum Yield (ΦF) | High | nih.gov |
| Application | Bacterial imaging | nih.gov |
Development of Advanced Functional Materials
The versatile structure of this compound and its derivatives makes them valuable building blocks for the creation of advanced functional materials with tailored properties.
Polymers and Nanomaterials
The imidazole and pyridine moieties of this compound can act as ligands for the construction of coordination polymers. A notable example is the use of an asymmetric ligand, 4-[4-(1H-imidazol-1-yl)phenyl]pyridine, to construct a one-dimensional cadmium(II) coordination polymer. nih.gov In this structure, the cadmium(II) cations are coordinated by two nitrogen atoms from two distinct ligand molecules, leading to the formation of a chain-like polymer. nih.gov These chains can further self-assemble into two-dimensional layered structures through hydrogen bonding and π-π interactions. nih.gov
The functionalization of nanoparticles with organic molecules is a key strategy for enhancing their stability, biocompatibility, and functionality for various applications, including in nanomedicine. mdpi.com While direct functionalization of nanomaterials with this compound is an area of ongoing research, the principles of surface modification using organic ligands are well-established.
Sensors (e.g., pH probes)
The presence of both a basic pyridine nitrogen and an imidazole ring with both acidic and basic properties makes this compound a candidate for the development of pH sensors. The protonation and deprotonation of these nitrogen atoms can lead to significant changes in the molecule's electronic structure and, consequently, its photophysical properties, such as fluorescence.
Studies on related compounds have demonstrated the viability of this approach. For instance, a para-hydroxyphenyl substituted pyrenoimidazole has been shown to exhibit significant UV-Vis absorption and fluorescence spectral responses to changes in environmental acidity and basicity, suggesting its application as a sensitive fluorescence probe for pH. rsc.org The fluorescence behavior of a family of dyes based on the oxazolo[4,5-b]pyridine (B1248351) ring has also been investigated, revealing that these compounds behave as bases, forming fluorescing cations in the presence of inorganic acids. researchgate.net The protonation centers can differ depending on the substituents on the molecule. researchgate.net The protonation of the pyridyl-moiety in carbazole-based emitters has been shown to cause a bathochromic shift in the fluorescence spectra and an enhancement of the fluorescence quantum yield. tuni.fi
Table 2: pH-Sensing Principle
| pH Change | Protonation/Deprotonation | Effect on Fluorescence |
| Decrease (acidic) | Protonation of pyridine and/or imidazole nitrogen | Potential for fluorescence enhancement and spectral shift |
| Increase (basic) | Deprotonation of imidazole nitrogen | Potential for changes in fluorescence properties |
Corrosion Inhibition Studies
Derivatives of imidazole and pyridine have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. The nitrogen atoms in the imidazole and pyridine rings can act as adsorption centers on the metal surface, forming a protective film that inhibits corrosion.
Research on imidazo[4,5-b]pyridines has shown them to be a new class of efficient corrosion inhibitors for mild steel. najah.edu For example, 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine has demonstrated a high inhibition efficiency that increases with its concentration in a 1.0 M HCl solution. najah.edu The adsorption of these molecules on the mild steel surface has been found to follow the Langmuir adsorption isotherm. najah.edu
The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface. This can occur through the sharing of electrons between the nitrogen atoms and the vacant d-orbitals of the iron atoms, as well as through electrostatic interactions. The formation of this adsorbed layer creates a barrier that isolates the metal from the corrosive medium. Both potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies have confirmed the effectiveness of these compounds as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.net
Table 3: Corrosion Inhibition Efficiency of a Representative Imidazo[4,5-b]pyridine Derivative
| Inhibitor Concentration | Inhibition Efficiency (%) | Method | Reference |
| 10⁻³ M | 94 | Gravimetric | najah.edu |
| 10⁻³ M | 97.4 | Weight-loss, EIS | researchgate.net |
Analytical Methodologies for Characterization and Detection of 4 1h Imidazol 5 Yl Pyridine
Spectroscopic Characterization Techniques
Spectroscopic techniques are pivotal in the structural elucidation of 4-(1H-Imidazol-5-yl)pyridine, each providing unique insights into the molecule's atomic and electronic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For derivatives of this compound, ¹H and ¹³C NMR spectra provide characteristic chemical shifts and coupling constants that confirm the connectivity of the pyridine (B92270) and imidazole (B134444) rings.
In studies of related substituted imidazole derivatives, ¹H NMR chemical shifts for the aromatic protons typically appear in the downfield region, consistent with their aromatic character. For instance, in a series of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives, the aromatic protons were confirmed by signals appearing in a multiplet ranging from δ 6.47-8.95 ppm researchgate.net. The ¹³C NMR spectra of these derivatives show signals for the imino carbon of the imidazole ring at approximately δ 160.88 ppm, with other aromatic carbons appearing in the δ 121-151 ppm range researchgate.net. While specific data for the unsubstituted this compound is not detailed in the available literature, these values for its derivatives provide an expected range for its spectral characteristics.
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Imidazole-Pyridine Derivatives
| Compound Moiety | Carbon Type | Representative Chemical Shift (δ, ppm) |
| Imidazole | Imino Carbon (C=N) | ~160.88 |
| Pyridine/Imidazole/Phenyl | Aromatic Carbons | ~121-151 |
| Substituted Phenyl | Aromatic Carbons | ~101-140 |
| Methylene Linker | Aliphatic Carbon | ~47.46 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of imidazole-containing compounds typically shows characteristic absorption bands. For N-H stretching vibrations in the imidazole ring, a band is often observed in the range of 3300-3500 cm⁻¹ mdpi.com. The C=N stretching vibration of the imidazole ring is typically found around 1580-1670 cm⁻¹ researchgate.netmdpi.com. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C=C aromatic stretching bands are observed in the 1450-1600 cm⁻¹ region mdpi.com.
Interactive Data Table: Typical IR Absorption Bands for Imidazole-Pyridine Structures
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| N-H (Imidazole) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=N (Imidazole) | Stretching | 1580 - 1670 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Imidazole and pyridine rings contain π-systems that give rise to characteristic UV absorptions. Studies on various imidazo[4,5-b]pyridine derivatives show absorption maxima (λmax) that are influenced by solvent polarity and substituents uni.lu. For example, in different organic solvents, these compounds exhibit absorption spectra in the range of 200-550 nm uni.lu. The observed absorptions are generally attributed to π→π* transitions within the conjugated aromatic system. In a study of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, absorption peaks were noted at 340 nm and 406 nm mdpi.com.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. For various synthesized derivatives of this compound, HRMS (using electrospray ionization, ESI) has been used to confirm the calculated molecular weights researchgate.net. The mass spectrum of a compound provides a parent molecular ion peak [M+H]⁺ which corresponds to its molecular weight plus the mass of a proton researchgate.net.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.
Interactive Data Table: Crystallographic Data for a Related Imidazole-Pyridine Derivative
| Parameter | Value (for 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine) |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.217 (2) |
| b (Å) | 8.1064 (5) |
| c (Å) | 30.665 (5) |
| V (ų) | 2291.1 (6) |
| Z | 8 |
| Key Interaction | Intermolecular N-H···N hydrogen bonds |
Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))
Chromatographic methods are essential for the separation, identification, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of imidazole and pyridine derivatives. Reversed-phase HPLC is a common mode, where a nonpolar stationary phase is used with a polar mobile phase. For related compounds like 1H-Imidazo[4,5-b]pyridine, a mobile phase consisting of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) has been employed with a C18 or other reverse-phase column irb.hr. The retention time of the compound is a key identifier under specific chromatographic conditions.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress, identifying compounds, and checking purity. For imidazole derivatives, silica (B1680970) gel is a common stationary phase. The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of polar and nonpolar solvents, such as ethyl acetate (B1210297) and hexane, is often used. The position of a compound on the developed TLC plate is quantified by its retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. While specific TLC conditions for this compound are not detailed in the available literature, the progress of syntheses of related compounds is routinely monitored by TLC mdpi.com.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed in chemistry to determine the elemental composition of a compound. This process is crucial for verifying the empirical formula of a newly synthesized substance, such as this compound, and for assessing its purity. The technique quantitatively measures the percentage by mass of each element present in a sample.
For organic compounds like this compound, the most common method for elemental analysis is combustion analysis. In this procedure, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at a high temperature. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are then converted back to N₂. These combustion products are then passed through a series of detectors that measure their quantities, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen in the original sample.
The molecular formula for this compound is C₈H₇N₃, with a molecular weight of approximately 145.16 g/mol . Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and theoretical percentages, typically within a margin of ±0.4%, provides strong evidence for the correct elemental composition and high purity of the synthesized compound.
The detailed research findings for the elemental composition of this compound are presented in the following data table, which includes the theoretical percentages for Carbon (C), Hydrogen (H), and Nitrogen (N).
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass in Molecule ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 66.21 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 4.86 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 28.96 |
| Total | 145.166 | 100.00 |
Q & A
Q. Advanced
- Solubility : Introduce polar groups (e.g., morpholino) to enhance aqueous solubility while maintaining lipophilicity for membrane permeability .
- Metabolic stability : Replace labile groups (e.g., nitro in PD169316) with stable bioisosteres (e.g., methylsulfinyl in SB203580) .
- Selectivity : Use selectivity filters (e.g., JNK3-specific salt bridges) to minimize off-target effects .
How does stereochemistry of substituents (e.g., methylsulfinyl) impact inhibitory potency?
Advanced
The R-configuration of methylsulfinyl groups in compounds like SB203580 enhances hydrogen bonding with p38α’s Met109, increasing potency (IC50 = 0.5 μM vs. >10 μM for S-configuration) . Methodological note: Use chiral HPLC or X-ray crystallography to resolve enantiomers during SAR studies .
What solvent systems and purification methods are recommended for isolating derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
